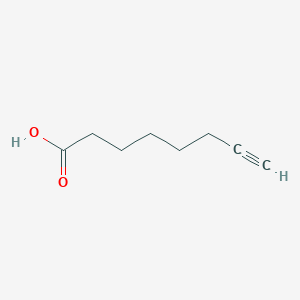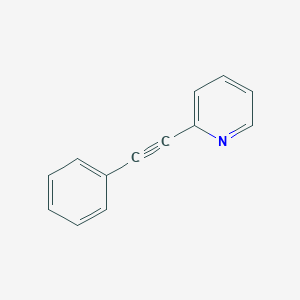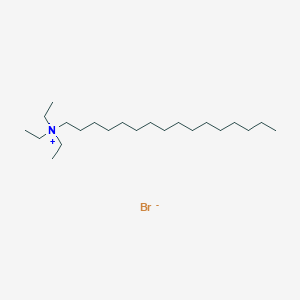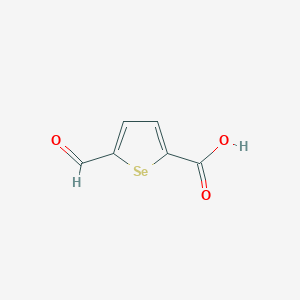
5-Formylselenophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formylselenophene-2-carboxylic acid is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various fields. It is a heterocyclic compound that contains a selenium atom, which gives it unique properties compared to other organic compounds. In
Mechanism Of Action
The mechanism of action of 5-Formylselenophene-2-carboxylic acid is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The activation of apoptotic pathways leads to programmed cell death, which is a natural process that occurs in cells to prevent the growth and spread of abnormal cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Formylselenophene-2-carboxylic acid have been studied in various cell lines and animal models. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Formylselenophene-2-carboxylic acid is its unique properties compared to other organic compounds. It has high electron mobility, stability, and strong absorption in the visible region of the spectrum, which make it a promising candidate for various applications. However, one of the limitations of using 5-Formylselenophene-2-carboxylic acid is its moderate yield and purity, which can affect the reproducibility and scalability of experiments.
Future Directions
There are several future directions for research on 5-Formylselenophene-2-carboxylic acid. One of the directions is to explore its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to investigate its potential as a sensitizer for dye-sensitized solar cells and to optimize its properties for this application. Additionally, further research can be done to improve the synthesis method and to develop purification techniques that can improve the yield and purity of the product.
Conclusion:
In conclusion, 5-Formylselenophene-2-carboxylic acid is a promising compound that has unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound can lead to the development of new technologies and treatments that can benefit society.
Synthesis Methods
The synthesis of 5-Formylselenophene-2-carboxylic acid involves the reaction of selenophene with carbon monoxide and water in the presence of a palladium catalyst. The reaction proceeds via a carbonylation reaction, where the carbon monoxide adds to the selenophene ring, followed by hydrolysis to form the carboxylic acid group. The yield of the synthesis method is moderate, and the purity of the product can be improved by using purification techniques such as column chromatography.
Scientific Research Applications
5-Formylselenophene-2-carboxylic acid has been extensively studied for its potential applications in various fields such as organic electronics, photovoltaics, and medicinal chemistry. In the field of organic electronics, it has been used as a building block for the synthesis of organic semiconductors due to its high electron mobility and stability. In photovoltaics, it has been used as a sensitizer for dye-sensitized solar cells due to its strong absorption in the visible region of the spectrum. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
13706-26-8 |
|---|---|
Product Name |
5-Formylselenophene-2-carboxylic acid |
Molecular Formula |
C6H4O3Se |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
5-formylselenophene-2-carboxylic acid |
InChI |
InChI=1S/C6H4O3Se/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) |
InChI Key |
JIGRDBFBLQFJBA-UHFFFAOYSA-N |
SMILES |
C1=C([Se]C(=C1)C(=O)O)C=O |
Canonical SMILES |
C1=C([Se]C(=C1)C(=O)O)C=O |
synonyms |
2-Selenophenecarboxylic acid, 5-formyl- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



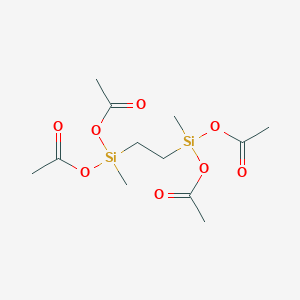
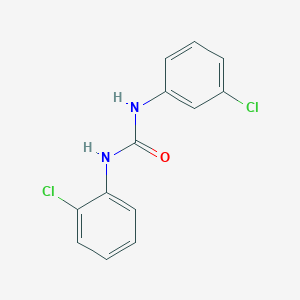
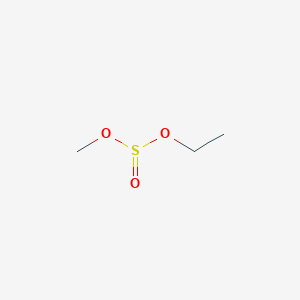
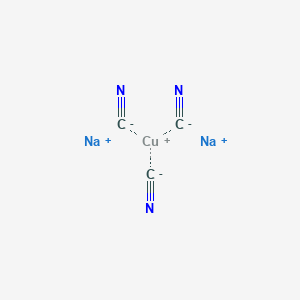
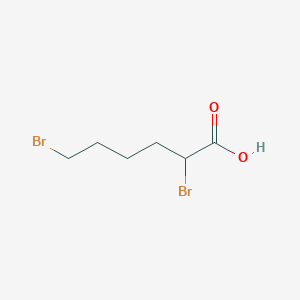
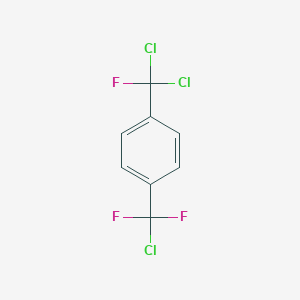
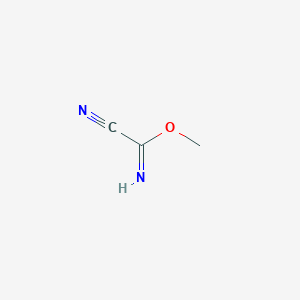
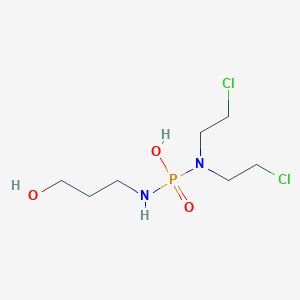

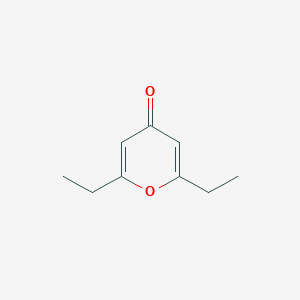
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
